(2S,3R)-2,3-dimethylmorpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2S,3R)-2,3-dimethylmorpholine |
InChI |
InChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
LTJFPCBECZHXNS-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OCCN1)C |
Canonical SMILES |
CC1C(OCCN1)C |
Origin of Product |
United States |
Stereochemical Foundations and Conformational Analysis of 2s,3r 2,3 Dimethylmorpholine
Elucidation of Absolute Configuration and Stereochemical Nomenclature
The nomenclature (2S,3R)-2,3-dimethylmorpholine precisely defines the three-dimensional arrangement of atoms in this chiral molecule. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents at the two stereogenic centers, carbon 2 (C2) and carbon 3 (C3), are assigned priorities. stackexchange.com The 'S' or 'R' designation depends on whether the sequence of priorities from highest to lowest proceeds in a counter-clockwise (Sinister) or clockwise (Rectus) direction, respectively. stackexchange.com
For this compound, the chiral center at C2 has the 'S' configuration, and the chiral center at C3 has the 'R' configuration. This specific arrangement of the methyl groups relative to the morpholine (B109124) ring defines its absolute configuration. The molecule possesses a molecular formula of C6H13NO. uni.lu
Diastereomeric and Enantiomeric Relationships within Dimethylmorpholine Systems
The presence of two chiral centers in 2,3-dimethylmorpholine (B2735255) gives rise to a total of four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The relationships between these isomers can be categorized as either enantiomeric or diastereomeric. vaia.comucsb.edu
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. In the case of 2,3-dimethylmorpholine, (2S,3R) and (2R,3S) are an enantiomeric pair. Similarly, (2S,3S) and (2R,3R) form another enantiomeric pair. masterorganicchemistry.com
Diastereomers are stereoisomers that are not mirror images of each other. ucsb.edumasterorganicchemistry.com Therefore, this compound is a diastereomer of both (2S,3S)-2,3-dimethylmorpholine and (2R,3R)-2,3-dimethylmorpholine.
Comparative Stereochemistry with Other Dimethylmorpholine Isomers (e.g., (2S,3S), (2R,3R), (2S,5R), (2S,5S), (3S,5R))
In This compound , the methyl groups at C2 and C3 are on opposite sides of the morpholine ring plane, a trans configuration.
In contrast, the (2S,3S) and (2R,3R) isomers have their methyl groups on the same side of the ring, representing a cis configuration.
Other dimethylmorpholine isomers, such as those with substitution at the 2 and 5 positions (e.g., (2S,5R) , (2S,5S) ) or 3 and 5 positions (e.g., (3S,5R) ), also exhibit cis and trans relationships depending on the relative orientation of the methyl groups. For instance, (2R,6S)-2,6-dimethylmorpholine is a cis isomer. chemspider.comgoogle.com
These structural differences are critical as they dictate how the molecule can interact with its environment, including biological targets.
Table 1: Stereochemical Relationships of Dimethylmorpholine Isomers
| Isomer | Relationship to this compound | Relative Methyl Group Orientation |
|---|---|---|
| (2R,3S)-2,3-dimethylmorpholine | Enantiomer | trans |
| (2S,3S)-2,3-dimethylmorpholine | Diastereomer | cis |
Implications of Configurational Differences on Molecular Interactions
The specific three-dimensional structure of each stereoisomer is crucial in molecular recognition processes, particularly in biological systems. The distinct spatial arrangement of the methyl groups in this compound compared to its diastereomers leads to different steric profiles. This can significantly affect how the molecule binds to enzymes or receptors, where a precise fit is often required for activity. For example, in other substituted morpholines, specific stereoisomers are known to be critical for optimal biological activity by positioning pharmacophoric elements correctly for target engagement. vulcanchem.com The introduction of methyl groups can also introduce conformational constraints, which can be a valuable tool in drug development. nih.govacs.org
Computational Studies on Conformational Preferences and Inversion Barriers
The morpholine ring is not planar and typically adopts a chair conformation, similar to cyclohexane. However, the presence of the oxygen and nitrogen atoms introduces asymmetry and influences the conformational landscape. Computational studies, often employing methods like Density Functional Theory (DFT), are used to investigate the stable conformations and the energy barriers between them. scispace.comresearchgate.net
Stereoelectronic Effects Influencing Ring Conformation and Reactivity
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. wikipedia.org In morpholine systems, several stereoelectronic effects are at play:
Anomeric Effect: This effect generally describes the preference for an electronegative substituent at the anomeric carbon (C2 in this context) to occupy an axial position. This is due to a stabilizing interaction between the lone pair of the ring heteroatom (oxygen) and the antibonding orbital (σ*) of the C-substituent bond. The anomeric effect has been shown to influence the stereochemistry at C-2 in certain morpholine derivatives. nih.govacs.org
Gauche Effect: The presence of the electronegative oxygen and nitrogen atoms in a gauche arrangement within the morpholine ring can lead to stabilizing hyperconjugative interactions. nih.gov For instance, charge transfer from equatorial C-H σ orbitals at C-3 and C-5 into the antibonding orbital of the C-O bond can stabilize the chair conformation. nih.gov
These effects, in conjunction with steric considerations, determine the most stable conformation of this compound and influence its reactivity. The specific orientation of the methyl groups in the (2S,3R) configuration will modulate these stereoelectronic interactions, leading to a unique conformational preference and reactivity profile compared to its other diastereomers.
Applications in Complex Organic Synthesis and Material Science
(2S,3R)-2,3-Dimethylmorpholine as a Chiral Building Block
A primary application of this compound is its use as a chiral building block. In this capacity, the inherent chirality of the molecule is transferred to a larger, more complex molecule during a synthetic sequence. This strategy is fundamental to creating enantiomerically pure compounds, which is of paramount importance in fields such as medicinal chemistry, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.
Assembly of Complex Heterocyclic Frameworks
The defined stereochemistry of this compound makes it an ideal starting point for the synthesis of complex heterocyclic frameworks. Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in biologically active molecules and functional materials. The morpholine (B109124) scaffold itself is a key feature in many pharmaceuticals. By using this compound, chemists can introduce a specific and predictable stereochemical arrangement into the target molecule from an early stage of the synthesis.
Preparation of Enantiomerically Pure Intermediates
The use of this compound as a chiral building block is also central to the preparation of enantiomerically pure intermediates. These intermediates are crucial stepping stones in multi-step synthetic pathways. By ensuring the stereochemical integrity of these intermediates, the final product can be obtained in a high degree of enantiomeric purity.
A notable example is in the synthesis of morpholine derivatives that are themselves key intermediates for pharmacologically active compounds. For instance, the enantioselective synthesis of reboxetine (B1679249) analogues, which are known for their activity as norepinephrine (B1679862) reuptake inhibitors, can utilize chiral morpholine precursors. nih.gov The synthesis of enantiomerically pure 2-[(2R)-arylmorpholin-2-yl]ethanols, which are key intermediates for tachykinin receptor antagonists, further highlights the importance of chiral morpholine structures in drug discovery. researchgate.net The synthesis of these intermediates often involves stereoselective reactions where the chirality is established early on, sometimes through methods like Sharpless asymmetric dihydroxylation, and then carried through subsequent transformations. nih.govresearchgate.net
Chiral Auxiliary and Ligand Development
Beyond its role as a structural component, this compound and its derivatives are instrumental in the development of chiral auxiliaries and ligands. These are molecules that control the stereochemistry of a reaction without being incorporated into the final product.
Enantioselective Induction in Diastereoselective Reactions
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org The this compound scaffold can be incorporated into such auxiliaries. The fixed conformation and the steric bulk of the methyl groups on the morpholine ring can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face. This leads to the preferential formation of one diastereomer over the other.
This principle is widely applied in diastereoselective alkylation reactions, where a prochiral enolate is rendered chiral by attachment to an auxiliary. williams.eduresearchgate.net For example, oxazolidinone auxiliaries, which share some structural similarities with morpholines in being heterocyclic, are well-known for their ability to direct alkylation and aldol (B89426) reactions with high diastereoselectivity. wikipedia.orgwilliams.edu The predictable stereochemical outcomes of these reactions make them a reliable tool in asymmetric synthesis. williams.edu
Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
In asymmetric catalysis, chiral ligands bind to a metal center to create a chiral catalyst. nih.govpsu.edu This catalyst then promotes a chemical reaction to produce a chiral product with a high enantiomeric excess. The development of new and effective chiral ligands is a major focus of chemical research. psu.edumdma.chumich.edu
The this compound framework can be modified to create novel chiral ligands. The nitrogen atom of the morpholine can act as a coordinating atom for a metal, and further functionalization of the molecule can introduce other donor atoms, such as phosphorus, to create bidentate or tridentate ligands. The defined stereochemistry of the dimethylmorpholine backbone creates a chiral environment around the metal center, which is the basis for enantioselective catalysis. nih.gov These ligands can be used in a variety of transition metal-catalyzed reactions, including hydrogenations, allylic substitutions, and cross-coupling reactions. nih.govpsu.eduumich.edu
Precursor for the Synthesis of Chiral Ionic Liquids
Chiral ionic liquids (CILs) are a class of advanced materials that are salts with melting points below 100 °C and possess at least one chiral center. smolecule.comunirioja.es They have garnered significant interest for their potential applications in asymmetric synthesis, chiral separations, and electrochemistry. smolecule.comresearchgate.netua.pt The chirality of the ionic liquid can influence the stereochemical outcome of reactions conducted within it or enable the separation of enantiomers.
Contributions to the Development of Chiral Supramolecular Assemblies and Functional Materials
The distinct three-dimensional structure of this compound makes it a valuable component in the field of supramolecular chemistry and material science. Chirality, or the "handedness" of molecules, is a critical factor in the formation of ordered, functional, and responsive materials. nih.gov
The potential for this compound and its derivatives to be used in the development of chiral supramolecular assemblies is an area of active research. smolecule.comsmolecule.com These assemblies are complex structures formed through non-covalent interactions, where the chirality of the individual molecular components can be transferred to the macroscopic properties of the material. nih.gov This transfer of chirality is fundamental to creating materials with specific optical, electronic, or catalytic functions. nih.gov
The development of functional materials often relies on the ability to control their structure at the molecular level. The defined stereochemistry of this compound can be exploited to direct the self-assembly of molecules into well-defined architectures. For instance, morpholine derivatives have been investigated for their ability to form unique structures through self-assembly, a property that is crucial for designing new materials with tailored functionalities. smolecule.com
Table 1: Research Highlights in Chiral Supramolecular Assemblies
| Research Area | Key Finding | Potential Application |
| Chirality Transfer | The chirality of individual molecules can be amplified to the macroscopic level in supramolecular polymers. nih.gov | Development of smart and responsive materials with tunable optical and electronic properties. nih.gov |
| Self-Assembly | Racemic and enantiomerically pure molecular motors can form well-organized one-dimensional assemblies in water. nih.gov | Creation of ordered nanostructures like fibers and helical supramolecular polymers. nih.gov |
| Stimuli-Responsive Materials | The chirality of supramolecular polymers can be controlled by external stimuli such as light and heat. nih.gov | Design of materials for applications in asymmetric amplification and optical devices. nih.gov |
Utilization in Fine Chemicals Manufacturing and Agrochemical Synthesis as an Intermediate
Beyond its role in advanced materials, this compound and related dimethylmorpholine isomers serve as important intermediates in the production of fine chemicals and agrochemicals. lookchem.comechemi.com Fine chemicals are pure, single substances produced in limited quantities and are used as starting materials for specialty chemicals, including pharmaceuticals and agricultural products. echemi.com
In the pharmaceutical industry, the morpholine scaffold is a common feature in many drug molecules. The specific stereoisomer, this compound, can be a crucial building block in the synthesis of complex pharmaceutical compounds where precise stereochemistry is essential for biological activity. nordmann.global For example, various dimethylmorpholine derivatives are used as intermediates in the synthesis of enantioselective drugs. nordmann.global
The agrochemical sector also utilizes morpholine derivatives in the development of new products. smolecule.comlookchem.com For instance, the fungicide Fenpropimorph (B1672530), which contains a 2,6-dimethylmorpholine (B58159) moiety, is used to control diseases in crops. unibo.it The synthesis of such agrochemicals often involves the use of specific chiral amines as building blocks to achieve the desired biological effect. unibo.it The use of dimethylmorpholine intermediates contributes to the creation of effective and selective agricultural products. lookchem.comgoogle.com
Table 2: Applications of Dimethylmorpholine Derivatives in Chemical Manufacturing
| Industry | Application | Example Compound/Class | Reference |
| Fine Chemicals | Intermediate for specialty chemicals | Various dimethylmorpholine isomers | echemi.com |
| Pharmaceuticals | Building block for enantioselective drugs | This compound derivatives | nordmann.global |
| Agrochemicals | Intermediate for fungicides | Fenpropimorph (contains a 2,6-dimethylmorpholine moiety) | unibo.it |
Mechanistic Investigations of Chemical Transformations Involving 2s,3r 2,3 Dimethylmorpholine
Reaction Pathway Elucidation for Morpholine (B109124) Ring Formation
The synthesis of substituted morpholines can be achieved through various strategies, with the cyclization of amino alcohols being a common and effective approach. A prevalent mechanistic pathway for forming the 2,3-disubstituted morpholine ring, applicable to (2S,3R)-2,3-dimethylmorpholine, involves a two-step sequence: nucleophilic attack followed by intramolecular cyclization.
A well-established method involves the SN2-type ring-opening of an activated aziridine (B145994) by a haloalcohol. researchgate.net For the synthesis of this compound, this would begin with a chiral (2R,3R)-2,3-dimethylaziridine. The reaction is initiated by a Lewis acid-catalyzed ring-opening of the aziridine with a haloethanol, such as 2-bromoethanol. The alcohol's oxygen atom acts as the nucleophile, attacking one of the aziridine carbons in a regio- and stereoselective SN2 reaction. This backside attack inverts the stereochemistry at the site of attack, leading to a haloalkoxyamine intermediate. Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis; the amine's nitrogen atom displaces the halide to form the six-membered morpholine ring, finalizing the structure. researchgate.net
Alternative modern syntheses include palladium-catalyzed intramolecular cyclization of nitrogen-tethered allenols, which can produce highly substituted morpholines with excellent diastereoselectivity. rsc.org Iron(III)-catalyzed diastereoselective synthesis from substituted 1,2-amino ethers and 1,2-hydroxy amines also provides a pathway to specific cis-diastereomers. organic-chemistry.org Another approach is the photocatalytic, diastereoselective annulation of readily available starting materials, which proceeds through a radical cation intermediate. uclouvain.be
Stereochemical Outcome Analysis in Diastereoselective and Enantioselective Reactions
Diastereoselectivity and enantioselectivity are critical concepts in stereochemistry, defining the preference for the formation of one stereoisomer over others. When a chiral molecule like this compound is used, it can influence the stereochemical outcome of a reaction by creating a chiral environment.
Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. This is often achieved by using a chiral catalyst which interacts with the substrate to form diastereomeric transition states. acs.org These transition states have different energies, leading to different reaction rates and favoring the formation of one enantiomer. For instance, a derivative of this compound could function as a chiral ligand for a metal catalyst or as an organocatalyst itself. nih.gov The low reactivity often associated with morpholine-enamines, due to the electronic effect of the ring oxygen and nitrogen pyramidalization, presents a challenge, but highly efficient morpholine-based organocatalysts have been developed. nih.gov
Diastereoselectivity arises when a reaction forms one diastereomer in preference to another. In reactions involving this compound, its fixed stereocenters can direct the approach of reagents, leading to the selective formation of a specific diastereomer of the product. This substrate-controlled diastereoselectivity is fundamental to many synthetic strategies. thieme-connect.com
Table 1: Examples of Enantioselective Catalysis This table illustrates how the choice of a chiral catalyst or auxiliary dictates the resulting enantiomer in a reaction.
| Reaction | Chiral Catalyst/Auxiliary | Major Product Enantiomer |
| Sharpless Asymmetric Epoxidation | Diethyl Tartrate (DET) (+)-DET | (R,R)-epoxide |
| Sharpless Asymmetric Epoxidation | Diethyl Tartrate (DET) (-)-DET | (S,S)-epoxide |
| Noyori Asymmetric Hydrogenation | Ru-BINAP Catalyst (S)-BINAP | (S)-alcohol |
| Noyori Asymmetric Hydrogenation | Ru-BINAP Catalyst (R)-BINAP | (R)-alcohol |
The stereochemistry of a substrate plays a decisive role in the mechanism and outcome of many reactions, particularly concerted reactions like the bimolecular elimination (E2). The E2 reaction requires a specific spatial arrangement of the departing proton and leaving group—they must be anti-periplanar to each other, meaning they lie in the same plane but on opposite sides of the carbon-carbon bond (a dihedral angle of 180°). byjus.comnumberanalytics.com This geometric constraint ensures proper orbital overlap for the formation of the new π-bond as the C-H and C-X bonds break simultaneously. numberanalytics.com
In a cyclic system like a this compound derivative, the ring's conformation is relatively rigid. For an E2 reaction to occur on a cyclohexane-like chair conformation, both the proton and the leaving group must typically occupy axial positions to achieve the required anti-periplanar (trans-diaxial) arrangement. masterorganicchemistry.comlibretexts.org
Consider a hypothetical derivative, (2S,3R)-4-benzyl-2-bromo-3-methylmorpholine, undergoing an E2 reaction. The stereochemistry at C2 and C3 is fixed. For elimination to occur, a proton on an adjacent carbon (C3 or the N-benzyl methylene (B1212753) group) must be anti-periplanar to the bromine atom at C2. If the most stable chair conformation places the bromine in an equatorial position, the molecule would need to ring-flip to a higher-energy conformation where the bromine is axial. libretexts.org Elimination would then proceed by removing the specific axial proton that is anti-periplanar to the axial bromine. This stereospecific requirement means that the inherent chirality of the starting material directly dictates which alkene isomer can be formed. youtube.comchemistrysteps.com If only one such proton is available, only one alkene product will be formed, demonstrating the profound control of substrate stereochemistry on the reaction pathway. chemistrysteps.com
Influence of Substituent Effects on Reaction Kinetics and Selectivity
Substituent effects describe how the identity and location of functional groups on a molecule influence its reactivity. These effects are broadly categorized as electronic (inductive and resonance effects) and steric. The kinetics and selectivity of reactions involving this compound can be significantly altered by introducing substituents on the carbon skeleton or the nitrogen atom.
Electronic effects are quantified using the Hammett equation, which relates reaction rates and equilibrium constants for a series of reactions to the electronic properties of substituents. numberanalytics.comutexas.edu The equation is log(k/k₀) = ρσ, where σ is the substituent constant (measuring its electron-donating or -withdrawing ability) and ρ is the reaction constant (measuring the reaction's sensitivity to these effects). wikipedia.orgdalalinstitute.com
For example, in a reaction where a positive charge develops in the transition state near the morpholine ring, electron-donating groups (EDGs) on the ring would stabilize this charge, increasing the reaction rate (a negative ρ value). Conversely, electron-withdrawing groups (EWGs) would destabilize it and slow the reaction. wikipedia.org If a negative charge develops, the opposite trend is observed (a positive ρ value). dalalinstitute.com
Steric effects arise from the physical bulk of substituents. Large, bulky groups can hinder the approach of a reagent to the reaction center, slowing down the reaction. They can also influence selectivity by favoring attack from a less hindered face of the molecule, a principle known as steric hindrance. In E2 reactions, for instance, using a bulky base often favors the formation of the less substituted (Hofmann) alkene product because it is sterically easier for the base to abstract a proton from the less hindered β-carbon. iitk.ac.in
Table 2: Illustrative Substituent Effects on Benzoic Acid Acidity (pKa) This table demonstrates how different substituents (X) affect the electronic environment and thus the acidity of a molecule, a principle applicable to derivatives of this compound. Data is for para-substituted benzoic acids.
| Substituent (X) | Hammett Constant (σp) | pKa | Effect |
| -H | 0.00 | 4.20 | Reference |
| -CH₃ | -0.17 | 4.34 | Electron-Donating |
| -OCH₃ | -0.27 | 4.47 | Electron-Donating |
| -Cl | +0.23 | 3.98 | Electron-Withdrawing |
| -NO₂ | +0.78 | 3.44 | Strongly Electron-Withdrawing |
Computational Chemistry Approaches for Reaction Mechanism Prediction and Validation
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, offering insights that are often difficult or impossible to obtain through experimental methods alone. grnjournal.usfiveable.meconsensus.app Techniques like Density Functional Theory (DFT) allow researchers to model reaction pathways, identify intermediates and transition states, and calculate the energetics of a reaction. numberanalytics.comnumberanalytics.comsumitomo-chem.co.jp
For reactions involving this compound, computational approaches can be used to:
Predict Reaction Pathways: By mapping the potential energy surface, chemists can identify the most likely route from reactants to products, including the identification of short-lived intermediates. grnjournal.usnumberanalytics.com
Determine Transition State Structures and Energies: Locating the transition state is crucial for understanding the reaction barrier (activation energy). DFT calculations can model the geometry and energy of these high-energy states, providing a quantitative basis for reaction kinetics. acs.org
Validate Mechanistic Hypotheses: Computational results can be compared with experimental data. For example, if a proposed mechanism involves two competing pathways, DFT can calculate the activation energy for each. The pathway with the lower energy barrier would be predicted to be the major one, a prediction that can be tested experimentally. mdpi.com
Explain Stereoselectivity: By calculating the energies of the diastereomeric transition states that lead to different stereoisomers, computational methods can predict and explain the origins of enantioselectivity and diastereoselectivity in reactions catalyzed or directed by a chiral molecule like this compound. umanitoba.ca
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For (2S,3R)-2,3-dimethylmorpholine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be utilized to confirm its constitution and relative stereochemistry.
Structural Confirmation:
¹H NMR: The proton NMR spectrum would confirm the presence of all requisite protons. This would include signals for the two distinct methyl groups, the protons on the carbon atoms bearing the methyl groups (C2-H and C3-H), and the protons on the other two carbons of the morpholine (B109124) ring (at C5 and C6), as well as the N-H proton. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would show six distinct signals, corresponding to the six carbon atoms in the molecule (two methyl carbons and four morpholine ring carbons), confirming the carbon skeleton.
Stereochemical Assignment: The relative trans configuration of the methyl groups can be determined by analyzing the proton-proton coupling constants (³JHH) and through-space correlations.
Coupling Constants: The magnitude of the coupling constant between the protons at C2 and C3 is diagnostic of their dihedral angle. In a morpholine ring, which typically adopts a chair conformation, a trans relationship between the substituents at C2 and C3 would result in one axial-axial coupling and one axial-equatorial (or vice-versa), leading to specific, predictable coupling constants.
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals spatial proximities between protons. For the trans isomer, NOE correlations would be expected between the axial proton at C2 and the axial protons at C6, and similarly for the C3 proton, but no significant NOE would be observed between the two methyl groups themselves, unlike in the cis isomer where they would be closer in space.
To distinguish between the (2S,3R) enantiomer and its (2R,3S) mirror image, chiral auxiliary agents are required, as NMR is an achiral technique.
Chiral Derivatizing Agents (CDAs): Reacting the morpholine with an enantiomerically pure CDA, such as (R)-(+)-1-phenylethyl isocyanate, creates a pair of diastereomers. nih.gov These diastereomers have distinct chemical properties and will exhibit separate signals in the NMR spectrum, allowing for the quantification of enantiomeric excess. nih.gov
Chiral Lanthanide Shift Reagents (CLSRs): The addition of a chiral lanthanide shift reagent, such as Eu(dcm)₃, can induce separation of signals for the two enantiomers in the ¹H NMR spectrum, providing a method for determining enantiomeric composition. researchgate.net
Table 1: Representative ¹H NMR Data for a Dimethylmorpholine Scaffold This table presents expected chemical shift ranges and multiplicities for the protons in a this compound structure based on typical values for similar compounds. Actual values may vary based on solvent and other experimental conditions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| CH ₃ (at C2) | 1.0 - 1.3 | Doublet (d) | 6.0 - 7.5 |
| CH ₃ (at C3) | 1.0 - 1.3 | Doublet (d) | 6.0 - 7.5 |
| NH | 1.5 - 3.0 | Broad Singlet (br s) | N/A |
| C2-H | 2.5 - 3.0 | Multiplet (m) | ~3-10 |
| C3-H | 2.5 - 3.0 | Multiplet (m) | ~3-10 |
| Ring H (C5, C6) | 3.5 - 4.2 | Multiplet (m) | ~2-12 |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight and elemental formula of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For C₆H₁₃NO, the expected exact mass is 115.0997 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) provides strong evidence for the correct molecular formula.
When coupled with ionization techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), various ionic species can be observed. The protonated molecule [M+H]⁺ is commonly observed in ESI, while other adducts may also form. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further corroborate the structure by showing characteristic losses of fragments corresponding to the morpholine ring structure.
Table 2: Predicted Mass Spectrometry Data for C₆H₁₃NO Data predicted based on the elemental composition of this compound. uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₆H₁₄NO]⁺ | 116.1070 |
| [M+Na]⁺ | [C₆H₁₃NNaO]⁺ | 138.0889 |
| [M+K]⁺ | [C₆H₁₃KNO]⁺ | 154.0629 |
| [M]⁺ | [C₆H₁₃NO]⁺ | 115.0992 |
Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral SFC, HPLC)
While NMR with chiral auxiliaries can determine enantiomeric purity, chromatographic techniques are the workhorse methods for both the analytical assessment and preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly powerful for this purpose. mdpi.com
The principle of chiral chromatography relies on the use of a Chiral Stationary Phase (CSP). Enantiomers interact differently with the CSP, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are among the most widely used and successful for separating a broad range of chiral compounds. chromatographyonline.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be run in normal-phase, reversed-phase, or polar organic modes. The choice of mobile phase and CSP is critical for achieving separation. For a compound like dimethylmorpholine, normal-phase HPLC with a mobile phase consisting of an alkane (like hexane) and an alcohol modifier (like isopropanol) is a common starting point. nih.gov
Chiral Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred technique for chiral separations in many applications. afmps.be It uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an alcohol co-solvent (modifier). chromatographyonline.com SFC offers several advantages over HPLC, including faster analysis times, reduced consumption of toxic organic solvents, and higher efficiency. chromatographyonline.com These benefits make it a more environmentally friendly and cost-effective method, particularly for preparative-scale separations. chromatographyonline.comchromatographyonline.com
Table 3: Common Chiral Stationary Phases for SFC/HPLC Separation of Chiral Amines This table lists commercially available columns frequently used for the separation of chiral amines and related compounds. Optimal column and conditions for this compound would be determined through screening.
| Stationary Phase Type | Example Column Names | Typical Mobile Phase (SFC) | Typical Mobile Phase (HPLC - Normal Phase) |
| Immobilized Amylose | Chiralpak IA, Chiralpak IC | CO₂ / Methanol | Hexane / Isopropanol |
| Coated Amylose | Chiralpak AD-H | CO₂ / Ethanol | Hexane / Ethanol |
| Immobilized Cellulose | Chiralpak IB, Chiralpak ID | CO₂ / Methanol | Hexane / Isopropanol |
| Coated Cellulose | Chiralcel OD-H, Chiralcel OJ-H | CO₂ / Isopropanol | Hexane / Isopropanol |
X-ray Crystallography for Definitive Absolute Stereochemistry Determination
X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute stereochemistry of a chiral molecule. nih.govsoton.ac.uk This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice.
For this method to be successful, this compound must first be crystallized. If the parent compound does not form crystals of sufficient quality, it can be derivatized with an appropriate acid (e.g., tartaric acid) or other agent to form a crystalline salt. springernature.com
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de When the X-ray wavelength is near the absorption edge of an atom in the crystal (particularly heavier atoms), the scattering factor of that atom gains an imaginary component. thieme-connect.de This leads to small, but measurable, differences in the intensities of specific pairs of reflections (known as Bijvoet pairs) for one enantiomer versus its mirror image. By analyzing these differences and calculating the Flack parameter, which should be close to zero for the correct enantiomeric structure, the absolute configuration can be assigned with a high degree of confidence. mdpi.com
Chiroptical Methods (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD))
Chiroptical methods measure the differential interaction of a chiral substance with polarized light. They provide a unique spectroscopic fingerprint for a given enantiomer.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting plot, known as an ORD curve, is characteristic of a specific enantiomer. nih.gov
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule as a function of wavelength. nih.gov A CD spectrum consists of positive or negative peaks (Cotton effects) that are highly sensitive to the molecule's stereochemistry.
While these techniques can confirm that a sample is optically active and can be used for quality control by comparing a sample's spectrum to that of a known standard, their most powerful application in structural elucidation comes from the comparison of experimental spectra with those predicted by quantum mechanical calculations. researchgate.net By computing the theoretical CD or ORD spectrum for a specific absolute configuration (e.g., 2S,3R) using methods like time-dependent density functional theory (TD-DFT), a direct comparison with the experimental spectrum can allow for the confident assignment of the absolute configuration, especially when X-ray crystallography is not feasible. researchgate.netresearchgate.net
Future Research Directions and Translational Perspectives
Development of Greener and More Sustainable Synthetic Routes to Chiral Dimethylmorpholines
A significant push towards environmentally responsible chemistry is driving research into sustainable methods for synthesizing chiral morpholines. The development of greener routes is essential for reducing the environmental footprint and improving the economic feasibility of large-scale production. Key research areas include the use of biocatalysis, which employs enzymes to achieve high stereoselectivity under mild conditions, and the application of flow chemistry to enhance reaction efficiency and safety.
| Synthetic Approach | Key Advantages | Future Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste generation. | Enzyme engineering for broader substrate scope and improved stability; process optimization for industrial scale-up. |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety for hazardous reactions, potential for automation and scalability. | Development of robust and reusable catalysts suitable for continuous flow reactors; integration of in-line purification techniques. |
| Renewable Feedstocks | Reduced reliance on petrochemicals, alignment with circular economy principles. | Identification of viable bio-based precursors; development of efficient catalytic conversions from renewable sources. |
Exploration of Novel Catalytic Systems Employing (2S,3R)-2,3-Dimethylmorpholine-derived Ligands
The rigid, stereochemically defined structure of this compound makes it an excellent foundation for the design of novel chiral ligands for asymmetric catalysis. Future research will likely focus on creating new catalytic systems that can drive a wide range of chemical transformations with high efficiency and selectivity.
Asymmetric Catalysis: The development of novel ligands derived from this compound for transition-metal-catalyzed reactions, such as asymmetric hydrogenation and carbon-carbon bond-forming reactions, is a promising area of research.
Organocatalysis: The use of the dimethylmorpholine scaffold to create new metal-free organocatalysts offers a more sustainable alternative to traditional metal-based catalysts.
Supramolecular Catalysis: The incorporation of the dimethylmorpholine motif into larger supramolecular assemblies could lead to the development of enzyme-mimicking catalysts with high substrate specificity.
Innovative Strategies for the Design of Chiral Building Blocks with Enhanced Reactivity and Selectivity
This compound can serve as a versatile starting material for the synthesis of more complex chiral building blocks. Future research will aim to develop innovative strategies to functionalize the morpholine (B109124) ring and to use it as a template for the synthesis of novel molecular architectures.
| Strategy | Description | Potential Applications |
| N-Functionalization | Introduction of various functional groups at the nitrogen atom of the morpholine ring. | Tuning of steric and electronic properties for use as chiral auxiliaries or ligands. |
| C-H Functionalization | Selective activation and functionalization of the C-H bonds of the morpholine ring. | Introduction of new stereocenters and functional groups to create more complex building blocks. |
| Ring-Modification | Controlled opening or rearrangement of the morpholine ring. | Access to novel chiral scaffolds with different ring sizes and functionalities. |
Interdisciplinary Research Integrating Organic Synthesis with Emerging Fields
The unique structural and chemical properties of this compound make it a valuable tool for interdisciplinary research. Future collaborations between organic chemists and researchers in other fields will be crucial for unlocking its full potential.
Materials Science: The incorporation of the chiral dimethylmorpholine scaffold into polymers and metal-organic frameworks (MOFs) could lead to the development of new materials with tailored optical, electronic, or catalytic properties.
Chemical Biology: Dimethylmorpholine derivatives can be used as chemical probes to study biological processes or as components of targeted drug delivery systems.
Computational Chemistry: Computational modeling can be used to predict the properties of new dimethylmorpholine-based catalysts and materials, guiding experimental efforts and accelerating the discovery process.
Expanding the Chemical Utility of this compound in Drug Design and Discovery Toolboxes
As a "privileged scaffold," this compound is frequently found in biologically active compounds, making it a valuable starting point for drug discovery. Future research will focus on leveraging this scaffold to create diverse and potent libraries of drug-like molecules.
Fragment-Based Drug Design (FBDD): The development of fragment libraries based on the dimethylmorpholine scaffold can provide novel starting points for the design of potent and selective inhibitors of therapeutic targets.
Diversity-Oriented Synthesis (DOS): Using this compound as a chiral template in DOS campaigns can lead to the rapid generation of diverse and structurally complex small molecule libraries for high-throughput screening.
Scaffold Hopping: The replacement of existing chemical scaffolds in known drugs with the dimethylmorpholine motif can lead to the discovery of new intellectual property with improved pharmacokinetic or pharmacodynamic profiles.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the stereoselective synthesis of (2S,3R)-2,3-dimethylmorpholine?
- Methodological Answer : Stereoselective synthesis can be achieved via chiral auxiliary-mediated cyclization or enzymatic resolution. For example, asymmetric catalysis using chiral ligands like (R,R)- or (S,S)-XylSKEWPHOS (as seen in ruthenium complexes for similar morpholine derivatives) can control stereochemistry . X-ray crystallography (e.g., Mo Kα radiation, SHELXS/SHELXL programs) is critical for confirming stereochemistry post-synthesis, as demonstrated in analogous morpholine sulfonate derivatives .
Q. How can the purity and enantiomeric excess of this compound be validated experimentally?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and compare retention times to racemic or enantiopure standards. NMR analysis (e.g., - or -NMR) can detect diastereomeric impurities, while polarimetry or circular dichroism (CD) quantifies enantiomeric excess. PubChem’s stereochemical data for related compounds (e.g., (2S,6S)-2,6-dimethylmorpholine) provides reference benchmarks .
Q. What are the key spectroscopic characteristics of this compound?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., N-H stretch at ~3300 cm, C-O-C stretch at ~1100 cm). In -NMR, the methyl groups (2S,3R) exhibit distinct splitting patterns due to vicinal coupling (J = 2–5 Hz). For advanced validation, high-resolution mass spectrometry (HRMS) or X-ray diffraction (as in sulfonate derivatives ) resolves molecular geometry.
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in catalytic applications?
- Methodological Answer : The stereochemistry impacts ligand-metal coordination in catalytic systems. For instance, (S,S)-XylSKEWPHOS in ruthenium complexes enhances enantioselectivity in hydrogenation reactions . Computational studies (DFT or molecular docking) can model steric and electronic effects, as shown in DFT analyses of bromopyrido-morpholine derivatives .
Q. What experimental approaches resolve contradictions in reported biological activities of morpholine derivatives?
- Methodological Answer : Comparative assays under standardized conditions (e.g., enzyme inhibition, cytotoxicity) are essential. For example, conflicting data on morpholine-based enzyme inhibitors may arise from differences in assay pH or solvent systems. Meta-analysis of PubChem and ECHA datasets (e.g., bioactivity profiles of 2,6-dimethylmorpholine ) helps identify trends.
Q. How can computational modeling optimize the design of this compound derivatives for drug discovery?
- Methodological Answer : Molecular dynamics (MD) simulations predict binding affinities to target proteins (e.g., kinases, GPCRs). QSAR models using descriptors like logP, polar surface area (PSA), and H-bond donors/acceptors (referencing PubChem’s computed properties ) guide structural modifications. Docking studies with cryo-EM or X-ray structures validate hypotheses.
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Morpholine derivatives often form hygroscopic or low-symmetry crystals. Slow evaporation in nonpolar solvents (e.g., hexane/ethyl acetate) at controlled temperatures improves crystal quality. For complex cases, co-crystallization with chiral acids (e.g., tartaric acid) or using seeding techniques (as in sulfonate derivatives ) enhances reproducibility.
Data Analysis and Validation
Q. How should researchers handle discrepancies between experimental and computational stereochemical assignments?
- Methodological Answer : Cross-validate using multiple techniques:
- Experimental : X-ray crystallography (gold standard), NOESY NMR for spatial proximity.
- Computational : Compare DFT-optimized geometries with experimental data (e.g., bond angles, torsion angles) .
- Database Alignment : Match results to authoritative sources like PubChem or ECHA entries .
Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in morpholine derivatives?
- Methodological Answer : Multivariate regression (e.g., PLS, PCA) correlates structural features (e.g., substituent electronegativity, steric bulk) with bioactivity. Tools like NEMSIS-compliant data fields ensure traceability and reproducibility in SAR datasets . For advanced modeling, machine learning (e.g., random forest, neural networks) predicts novel derivatives’ activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
